molecular formula C23H32N4O6 B6521864 methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-66-2

methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6521864
CAS RN: 688773-66-2
M. Wt: 460.5 g/mol
InChI Key: RJNLYKIHQNLZQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring would provide a polar, hydrophilic region, while the tetrahydroquinazoline ring and the propyl chain would provide non-polar, hydrophobic regions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid. The ester could also undergo hydrolysis to form an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring and the carbamoyl group would likely make the compound polar and capable of forming hydrogen bonds .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study the compound’s potential uses in fields like medicinal chemistry .

properties

IUPAC Name

methyl 3-[6-(3-morpholin-4-ylpropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6/c1-32-22(30)17-7-8-18-19(16-17)25-23(31)27(21(18)29)11-4-2-3-6-20(28)24-9-5-10-26-12-14-33-15-13-26/h7-8,16H,2-6,9-15H2,1H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNLYKIHQNLZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-((3-morpholinopropyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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